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Compound of Interest

Compound Name: Ethyl mandelate

Cat. No.: B1671685

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic analysis of ethyl mandelate, a key chiral
intermediate in the synthesis of various pharmaceuticals. Its performance is objectively
compared with two structurally related esters, ethyl benzoate and ethyl lactate, supported by
experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)
spectroscopy, and Mass Spectrometry (MS). This comparative approach facilitates a deeper
understanding of the structural nuances and spectroscopic signatures of these compounds.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from 'H NMR, 3C NMR, IR,
and Mass Spectrometry for ethyl mandelate, ethyl benzoate, and ethyl lactate.

'H NMR Spectral Data

Solvent: CDCIs Reference: Tetramethylsilane (TMS) at 0.00 ppm
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Compound Chemical Shift Multiplicity Integration Assignment
(6) ppm
Ethyl Mandelate 7.41-7.29 m 5H Ar-H
5.14 s 1H CH-OH
4.20-4.12 q 2H O-CH2-CHs
3.95 (variable) s (broad) 1H OH
1.17 t 3H O-CH2-CHs
Ethyl Benzoate 8.05 - 8.02 m 2H Ar-H (ortho)
7.57-7.38 m 3H Ar-H (meta,
para)
4.37 q 2H O-CH2-CHs
1.38 t 3H O-CH2-CHs
Ethyl Lactate 4.28 q 1H CH-OH
4.23 q 2H O-CH2-CHs
2.90 (variable) d 1H OH
1.42 d 3H CH-CHs
1.30 t 3H O-CH2-CHs

13C NMR Spectral Data

Solvent: CDCIs Reference: CDCIs at 77.16 ppm
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Compound Chemical Shift () ppm Assignment
Ethyl Mandelate 1745 C=0
139.5 Ar-C (quaternary)

128.6 Ar-CH

128.4 Ar-CH

126.5 Ar-CH

72.5 CH-OH

62.1 O-CH2-CHs

14.1 O-CH2-CHs

Ethyl Benzoate 166.5 C=0
132.8 Ar-CH (para)

130.5 Ar-C (quaternary)

129.5 Ar-CH (ortho)

128.3 Ar-CH (meta)

60.9 O-CH2-CHs

14.3 O-CH2-CHs

Ethyl Lactate 175.7 C=0
69.2 CH-OH

61.3 O-CH2-CHs

20.3 CH-CHs

14.1 O-CH2-CHs

Infrared (IR) Spectroscopy Data
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Compound Functional Group **Absorption (cm™?) **
Ethyl Mandelate O-H (alcohol) 3500-3300 (broad)
C-H (aromatic) 3100-3000

C-H (aliphatic) 3000-2850

C=0 (ester) ~1735

C=C (aromaitic) 1600-1450

C-O (ester) 1300-1000

Ethyl Benzoate C-H (aromatic) 3100-3000

C-H (aliphatic) 3000-2850

C=0 (ester, conjugated) ~1720

C=C (aromatic) 1600-1450

C-O (ester) 1300-1000

Ethyl Lactate O-H (alcohol) 3500-3300 (broad)
C-H (aliphatic) 3000-2850

C=0 (ester) ~1730

C-O (ester/alcohol) 1300-1000

Mass Spectrometry (MS) Data

lonization Method: Electron lonization (EI)
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Molecular lon (M+) Key Fragment lons Fragment
Compound ]
m/z (m/z) Assignment
[CeHsCHOH]™,
Ethyl Mandelate 180 107,79, 77
[CeH7]*, [CeH5] ™
[M-C2Ha4]*,
Ethyl Benzoate 150[1] 122, 105, 77
[CeHsCO]*, [CeHs]*
[M-CH3s]*, [M-
Ethyl Lactate 118[2] 103, 75, 45

C2HsQ]*, [COOH]*

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: For *H NMR, 5-25 mg of the compound was dissolved in approximately

0.6 mL of deuterated chloroform (CDCIs). For 3C NMR, a more concentrated sample of 50-

100 mg was used.[3] The solution was filtered through a Pasteur pipette with a cotton plug

into a 5 mm NMR tube to remove any particulate matter.

 Instrumentation: Spectra were acquired on a standard NMR spectrometer (e.g., 400 or 500

MHz).

o Data Acquisition:

o Locking and Shimming: The spectrometer was locked onto the deuterium signal of the

CDClIs, and the magnetic field was shimmed to achieve optimal homogeneity.

o 'H NMR: Standard pulse sequences were used with a sufficient number of scans to obtain

a good signal-to-noise ratio.

o 13C NMR: A proton-decoupled pulse sequence was used to simplify the spectrum and

enhance the signal of the carbon atoms. A longer relaxation delay was employed to

ensure accurate integration of quaternary carbons, if necessary.

o Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-

corrected. Chemical shifts were referenced to the residual solvent peak of CDCIs (7.26 ppm
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for *H, 77.16 ppm for 13C).

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR): A small drop of the liquid sample
was placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum was
recorded after ensuring good contact between the sample and the crystal. The crystal was
cleaned with a suitable solvent (e.g., isopropanol or acetone) and dried before and after
each measurement.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory was used.

o Data Acquisition: A background spectrum of the clean, empty ATR crystal was recorded. The
sample spectrum was then collected, typically over the range of 4000-400 cm~1, by co-
adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

o Data Processing: The sample spectrum was automatically ratioed against the background
spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

» Sample Introduction: For volatile and thermally stable compounds like the ethyl esters in this
guide, Gas Chromatography (GC) is a common method for sample introduction. A dilute
solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate)
was prepared.

¢ Instrumentation: A GC system coupled to a mass spectrometer with an Electron lonization
(El) source was used.

o Data Acquisition:

o GC Method: The GC was equipped with a suitable capillary column (e.g., a non-polar or
medium-polarity column). The oven temperature was programmed to ramp from a low
initial temperature to a final temperature to ensure separation of the analyte from any
impurities and the solvent.
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o MS Method: The mass spectrometer was operated in EI mode, typically at 70 eV. Mass
spectra were recorded over a mass range of m/z 40-500.

o Data Processing: The total ion chromatogram (TIC) was used to identify the peak
corresponding to the analyte. The mass spectrum of this peak was then extracted and
analyzed for the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow
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Caption: Workflow for the spectroscopic analysis of ethyl mandelate and its comparators.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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